molecular formula C11H9BrClN B599009 3-Bromo-4-chloro-6-ethylquinoline CAS No. 1204811-83-5

3-Bromo-4-chloro-6-ethylquinoline

Cat. No.: B599009
CAS No.: 1204811-83-5
M. Wt: 270.554
InChI Key: PNSMDCRNYPTJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-6-ethylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 3, chlorine at position 4, and an ethyl group at position 6 of the quinoline scaffold. Quinolines with halogen and alkyl substituents are pivotal intermediates in medicinal chemistry due to their role in modulating bioactivity, solubility, and metabolic stability .

Properties

CAS No.

1204811-83-5

Molecular Formula

C11H9BrClN

Molecular Weight

270.554

IUPAC Name

3-bromo-4-chloro-6-ethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-2-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3

InChI Key

PNSMDCRNYPTJAU-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C(=CN=C2C=C1)Br)Cl

Synonyms

3-Bromo-4-chloro-6-ethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent patterns are summarized in Table 1.

Table 1: Structural Comparison of 3-Bromo-4-chloro-6-ethylquinoline with Analogs

Compound Name Substituents (Positions) Molecular Weight Synthesis Yield Key Properties/Applications Evidence ID
This compound Br (3), Cl (4), C₂H₅ (6) ~285.5 (calc.) N/A Potential pharmacological precursor -
6-Bromo-4-chloro-2-ethylquinoline Br (6), Cl (4), C₂H₅ (2) 285.5 N/A Intermediate for bioactive compounds
7-Bromo-4-chloro-6-methylquinoline Br (7), Cl (4), CH₃ (6) 256.5 N/A Structural studies, ligand design
4-Bromo-3-chloro-6-trifluoromethylquinoline Br (4), Cl (3), CF₃ (6) 310.5 N/A Electron-deficient scaffold for catalysis
6-Bromo-4-chloro-3-nitroquinoline Br (6), Cl (4), NO₂ (3) 287.5 N/A Nitro group enhances electrophilicity
3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline BrCH₂ (3), Cl (2), (Br)₂CH (6) 441.3 52% Crystal packing via C–H···Br/π-π interactions
Substituent Position and Reactivity
  • Halogen Positioning: Bromine at position 3 (target compound) vs. 6 (e.g., 6-Bromo-4-chloro-2-ethylquinoline) alters steric and electronic profiles. Bromine at position 3 may increase electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions .
  • Alkyl vs. Electron-Withdrawing Groups: The ethyl group at position 6 enhances lipophilicity compared to methyl (as in 7-Bromo-4-chloro-6-methylquinoline) or trifluoromethyl groups (in 4-Bromo-3-chloro-6-trifluoromethylquinoline), which could improve membrane permeability in drug candidates .

Physicochemical Properties

  • Solubility: Analogs like 6-Bromo-4-chloro-3-nitroquinoline show slight solubility in chloroform and DMSO, whereas ethyl or methyl groups improve organic solubility compared to nitro or trifluoromethyl substituents .
  • Crystallinity: The planarity of the quinoline ring (r.m.s. deviation ~0.011 Å) and intermolecular interactions (C–H···Br, π-π stacking) in brominated quinolines contribute to stable crystal lattices, as seen in 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.